molecular formula C14H21BrClNO B1374534 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-59-6

3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374534
CAS No.: 1219964-59-6
M. Wt: 334.68 g/mol
InChI Key: KQESFUYKCGPOBN-UHFFFAOYSA-N
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Description

3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO. It is a piperidine derivative that contains a brominated phenoxyethyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylphenol and 2-chloroethylpiperidine.

    Reaction: The 4-bromo-3-methylphenol is reacted with 2-chloroethylpiperidine in the presence of a base, such as potassium carbonate, to form the intermediate 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxyethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxyethyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(4-Fluoro-3-methylphenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(4-Iodo-3-methylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the brominated compound may exhibit different pharmacological properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

3-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-11-9-13(4-5-14(11)15)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQESFUYKCGPOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219964-59-6
Record name Piperidine, 3-[2-(4-bromo-3-methylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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